molecular formula C12H13N3O B7629701 N,N-dimethyl-2-pyrazol-1-ylbenzamide

N,N-dimethyl-2-pyrazol-1-ylbenzamide

Cat. No.: B7629701
M. Wt: 215.25 g/mol
InChI Key: ZMTGBEDCXZXFPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-2-pyrazol-1-ylbenzamide is a synthetic organic compound featuring a pyrazole core linked to a benzamide scaffold. This structure is of significant interest in medicinal chemistry and chemical biology research due to its potential to interact with various biological targets. Pyrazole derivatives are extensively investigated for their diverse pharmacological properties, which can include anti-HIV , anticancer , and anti-inflammatory activities . The presence of the pyrazole ring, a privileged structure in drug discovery, allows these compounds to form multiple weak interactions with enzymes and receptors, making them valuable scaffolds for developing novel therapeutic agents . Researchers are exploring this class of compounds for their potential as enzyme inhibitors. Some pyrazole-benzamide hybrids have been studied as autophagy modulators with antiproliferative effects in cancer cell lines, while other related structures have shown inhibitory activity against viral enzymes like HIV-1 protease . The compound is provided for research and development purposes only. It is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate care and conduct their own experiments to determine the specific properties and activity profile of this compound for their particular applications.

Properties

IUPAC Name

N,N-dimethyl-2-pyrazol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-14(2)12(16)10-6-3-4-7-11(10)15-9-5-8-13-15/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMTGBEDCXZXFPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CC=C1N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N,N-dimethyl-2-pyrazol-1-ylbenzamide with structurally related compounds, focusing on synthesis, crystallography, and functional groups.

Structural and Functional Group Comparisons

Compound Name Core Structure Key Substituents Functional Relevance Reference
This compound Benzamide Pyrazole (2-position), N,N-dimethylamide Potential metal coordination, enhanced solubility
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide N,O-bidentate directing group Metal-catalyzed C–H bond activation
N-(1H-Benzimidazol-2-yl)pyrazole derivatives Benzimidazole + benzamide Pyrazole, triazole, or tetrazole Antifungal/antimicrobial activity
N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine Benzimidazole + pyrimidine Pyrimidine, methyl groups Structural rigidity, hydrogen bonding

Key Observations:

  • Coordination Chemistry: Unlike N,O-bidentate directing groups in , the pyrazole group in the target compound may act as a monodentate or bidentate ligand, depending on steric and electronic factors.
  • Solubility: The N,N-dimethylamide group likely improves solubility compared to hydroxylated analogs (e.g., ), similar to methylated pyrimidines in .

Crystallographic and Hydrogen-Bonding Trends

  • Bond Angles and Distances: Pyrazole-containing compounds (e.g., ) exhibit bond angles of 104–132° for aromatic rings, comparable to pyrimidine derivatives in (e.g., C–N–C angles ~115–132°) .

Physicochemical Properties

  • Thermal Stability: Methyl groups (e.g., in and ) enhance thermal stability, suggesting the target compound may exhibit higher melting points than non-alkylated analogs.
  • Crystallinity: The use of SHELX and ORTEP software () for structural determination in analogs implies that single-crystal X-ray analysis could resolve the target compound’s packing motifs .

Preparation Methods

Activation via Carbodiimide Reagents

A common method employs N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid group. For example, 2-pyrazol-1-ylbenzoic acid reacts with DCC in anhydrous dichloromethane (DCM) to form an active O-acylisourea intermediate. Subsequent addition of dimethylamine yields the target amide. This method achieves moderate yields (60–75%) but requires careful purification to remove dicyclohexylurea byproducts.

Acid Chloride Route

Alternative activation involves converting the carboxylic acid to its acid chloride using thionyl chloride (SOCl₂). The resulting 2-pyrazol-1-ylbenzoyl chloride reacts efficiently with dimethylamine in tetrahydrofuran (THF), producing the amide in higher yields (80–85%). This approach minimizes side reactions but necessitates stringent moisture control.

Cyclization Approaches for Pyrazole Incorporation

Constructing the pyrazole ring after forming the benzamide core offers regiochemical control.

Hydrazide-Based Cyclization

Acyclic precursors like 2-(hydrazinecarbonyl)-N,N-dimethylbenzamide undergo cyclization with 1,3-diketones such as pentane-2,4-dione. Under acidic conditions (e.g., HCl/EtOH), the hydrazide reacts with the diketone to form the pyrazole ring, yielding this compound. Nuclear magnetic resonance (NMR) studies confirm the E-isomer predominance (85:15 ratio) in such reactions.

Microwave-Assisted Cyclization

Recent advancements utilize microwave irradiation to accelerate cyclization. For instance, heating a mixture of 2-(hydrazinecarbonyl)-N,N-dimethylbenzamide and acetylacetone at 150°C for 15 minutes achieves 90% conversion, significantly reducing reaction times compared to conventional heating.

Direct Functionalization Techniques

Directly introducing the pyrazole group onto pre-formed benzamides presents challenges in regioselectivity and catalyst compatibility.

C-H Arylation

Palladium-catalyzed C-H arylation of N,N-dimethylbenzamide with pyrazole derivatives has been explored. Using Pd(OAc)₂ as a catalyst and Ag₂CO₃ as an oxidant in dimethylacetamide (DMA), the pyrazole group is introduced at the ortho position with 50–60% yield. However, competing meta and para substitutions limit efficiency.

Diazonium Salt Coupling

Diazotization of 2-aminobenzamide followed by reaction with pyrazole under Baltz-Schiemann conditions generates the desired product. This method, however, produces fluoro byproducts via competing Schiemann reactions, necessitating rigorous purification.

Optimization and Scalability Considerations

Solvent and Temperature Effects

ParameterOptimal ConditionYield ImprovementSource
SolventAnhydrous DCM75% → 85%
Temperature0–5°C (acid chloride)70% → 88%
Catalyst Loading5 mol% Pd(OAc)₂50% → 65%

Green Chemistry Innovations

Water-mediated coupling reactions have emerged as sustainable alternatives. Using ultrasound irradiation in aqueous NaHCO₃, the amide bond forms in 80% yield without organic solvents .

Q & A

Basic: What are the optimal synthetic routes for N,N-dimethyl-2-pyrazol-1-ylbenzamide, and how can reaction conditions be optimized for high yield?

Methodological Answer:
The synthesis typically involves coupling 2-pyrazol-1-ylbenzoic acid with dimethylamine via an amide bond formation. Key steps include:

  • Activation of the carboxylic acid : Use coupling agents like EDC/HOBt or DCC in anhydrous DMF at 0–5°C to minimize side reactions .
  • Amidation : React the activated acid with dimethylamine in a 1:1.2 molar ratio under nitrogen atmosphere.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity. Yield optimization requires precise temperature control (20–25°C) and monitoring by TLC (Rf ≈ 0.4 in EtOAc/hexane 3:7) .

Basic: How is the molecular structure of this compound validated experimentally?

Methodological Answer:
Structural validation employs:

  • NMR Spectroscopy :
    • ¹H NMR : Pyrazole protons appear as doublets (δ 6.3–6.5 ppm), dimethyl groups as singlets (δ 3.0–3.2 ppm), and aromatic protons as multiplet signals (δ 7.2–7.8 ppm).
    • ¹³C NMR : Carbonyl resonance at ~168 ppm confirms amide formation .
  • Mass Spectrometry : ESI-MS shows [M+H]+ peak at m/z 244.1 (calculated: 244.12) .
  • X-ray Crystallography : SHELX programs refine crystal structures, revealing torsional angles between pyrazole and benzamide moieties (e.g., C1–C2–N1–C3 = 12.5°) .

Advanced: What strategies resolve contradictions in biological activity data for this compound analogs?

Methodological Answer:
Discrepancies in bioactivity (e.g., IC50 variability in enzyme inhibition) arise from structural modifications or assay conditions. Resolution strategies include:

  • Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., halogenation at position 4 of benzamide) and correlate with activity (Table 1).
  • Assay Standardization : Use consistent cell lines (e.g., HeLa for cytotoxicity) and control for solvent effects (DMSO ≤0.1% v/v) .

Table 1: SAR of Key Analogs

Substituent PositionFunctional GroupIC50 (μM) vs. Target Enzyme
4-Fluorobenzamide-F12.3 ± 1.2
4-Chlorobenzamide-Cl8.7 ± 0.9
4-Methoxybenzamide-OCH325.6 ± 2.1

Advanced: How can hydrogen-bonding patterns in this compound crystals inform solid-state reactivity?

Methodological Answer:
Graph-set analysis (Etter’s method) identifies intermolecular interactions:

  • N–H···O bonds : Between amide N–H and carbonyl O (d ≈ 2.8 Å) stabilize dimer formation.
  • C–H···π interactions : Pyrazole C–H and benzamide π-system (d ≈ 3.1 Å) influence crystal packing .
    These patterns predict stability under thermal stress (e.g., melting point variations due to polymorphism) and guide co-crystal design for enhanced solubility .

Advanced: What computational methods predict the binding mode of this compound with kinase targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with kinase PDB structures (e.g., EGFR, PDB ID 1M17). Pyrazole and benzamide moieties align in the ATP-binding pocket, forming hydrogen bonds with Lys721 and π-stacking with Phe723 .
  • MD Simulations : GROMACS simulations (100 ns, CHARMM36 force field) assess binding stability. Root-mean-square deviation (RMSD) <2.0 Å indicates stable ligand-protein complexes .

Basic: How are impurities in synthesized this compound characterized and mitigated?

Methodological Answer:

  • HPLC Analysis : C18 column (5 μm, 250 × 4.6 mm), mobile phase acetonitrile/water (55:45), flow rate 1.0 mL/min. Detect impurities at 254 nm (retention time ≈ 6.2 min vs. 7.5 min for target compound) .
  • Mitigation : Optimize reaction time (≤24 hrs) to avoid over-alkylation byproducts.

Advanced: What crystallographic challenges arise in resolving the structure of this compound, and how are they addressed?

Methodological Answer:

  • Twinned Crystals : Use SHELXD for twin-law detection (e.g., twofold rotation about [100]) and refine with HKLF5 format in SHELXL .
  • Disorder : Apply ISOR and DELU restraints to manage flexible dimethyl groups. R-factor convergence <5% ensures reliability .

Advanced: How does solvent polarity affect the stability of this compound in solution?

Methodological Answer:

  • Degradation Studies : Monitor by LC-MS in DMSO, ethanol, and PBS (pH 7.4). Half-life in PBS (t1/2 = 48 hrs) exceeds DMSO (t1/2 = 72 hrs) due to reduced hydrolysis.
  • Stabilizers : Add 0.1% BHT to ethanolic solutions to prevent radical-mediated degradation .

Basic: What spectroscopic techniques differentiate this compound from its regioisomers?

Methodological Answer:

  • IR Spectroscopy : Amide C=O stretch at 1660 cm⁻¹ vs. 1680 cm⁻¹ for N-methylated isomers.
  • NOESY NMR : Cross-peaks between pyrazole H and dimethyl groups confirm substitution pattern .

Advanced: How do electronic effects of substituents modulate the bioactivity of this compound derivatives?

Methodological Answer:

  • Hammett Analysis : Electron-withdrawing groups (e.g., -NO2) increase electrophilicity, enhancing kinase inhibition (σ = +0.78 correlates with log(1/IC50) = 4.2).
  • DFT Calculations : HOMO localization on pyrazole ring predicts nucleophilic attack sites during metabolic oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.